REACTION_CXSMILES
|
C(O[Si](OCC)(OCC)OCC)C.S(=O)(=O)(O)O.[Br:19][C:20]1[CH:26]=[C:25]([CH:27]([CH3:29])[CH3:28])[C:23]([NH2:24])=[C:22]([CH:30]([CH3:32])[CH3:31])[CH:21]=1.[C:33]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)(=O)[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[OH-].[K+]>>[C:34]1([C:33]([C:41]2[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=2)=[N:24][C:23]2[C:25]([CH:27]([CH3:28])[CH3:29])=[CH:26][C:20]([Br:19])=[CH:21][C:22]=2[CH:30]([CH3:32])[CH3:31])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:4.5|
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
43.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
resultant product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
resultant product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a distiller
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted
|
Type
|
CUSTOM
|
Details
|
while removing
|
Type
|
CUSTOM
|
Details
|
formed ethanol using the distiller
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
to obtain yellow precipitates
|
Type
|
CUSTOM
|
Details
|
The obtained precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 300 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow solid
|
Type
|
CUSTOM
|
Details
|
Then, the yellow solid was recrystallized in hexane at −20° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=NC1=C(C=C(C=C1C(C)C)Br)C(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |